molecular formula C24H20N2 B008905 N,N,N'-Triphenyl-p-phenylenediamine CAS No. 19606-98-5

N,N,N'-Triphenyl-p-phenylenediamine

Cat. No. B008905
CAS RN: 19606-98-5
M. Wt: 336.4 g/mol
InChI Key: OCQFHFNWMCLWKC-UHFFFAOYSA-N
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Patent
US09324951B2

Procedure details

0.56 g (6 mmol) of 4-bromotriphenylamine, 0.35 g (0.6 mmol) of bis(dibenzylideneacetone)palladium(0), and 0.58 g (6 mmol) of sodium-tert-butoxide were put into a 100 mL three neck flask, and 5 mL of toluene was added thereto. After nitrogen was substituted for the content of the flask, 0.56 g (6 mmol) of aniline and 0.37 mL (1.8 mmol) of a hexane solution (10 wt %) of tri-tert-butylphosphine were added. This mixture was stirred for 5 hours at 80° C. to be reacted. After the reaction, the reaction was completed by adding a saturated saline solution to the reaction mixture, and an aqueous layer was extracted by approximately 100 mL of ethyl acetate to be separated from an organic layer. The organic layer was dried with magnesium sulfate and filtered. A solid that was obtained by concentrating the filtrate was purified by silica column chromatography, whereby 0.24 g of a light yellow powder solid of DPA that is an object was obtained in the yield of 42% (Synthesis Scheme (i-2)). For the column purification, a mixed solvent of ethyl acetate:hexane=1:20 was used as a developing solvent.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.56 g
Type
reactant
Reaction Step Four
Quantity
0.37 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.35 g
Type
catalyst
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([N:7]([C:14]2[CH:19]=[CH:18][C:17](Br)=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.CC(C)([O-])C.[Na+].[NH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.CCCCCC.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1(C)C=CC=CC=1>[C:4]1([N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:19]=[CH:18][C:17]([NH:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)=[CH:16][CH:15]=2)[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
three
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0.56 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Five
Name
Quantity
0.37 mL
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Seven
Name
Quantity
0.35 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Eight
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred for 5 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to be reacted
CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
by adding a saturated saline solution to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer was extracted by approximately 100 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
to be separated from an organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
A solid that was obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
was purified by silica column chromatography, whereby 0.24 g of a light yellow powder solid of DPA that
CUSTOM
Type
CUSTOM
Details
was obtained in the yield of 42% (Synthesis Scheme (i-2))
CUSTOM
Type
CUSTOM
Details
For the column purification

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.